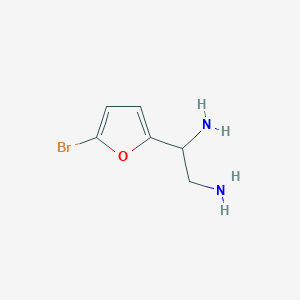![molecular formula C8H5BrF2N2 B13045337 3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B13045337.png)
3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of bromine and fluorine atoms in the molecule enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine typically involves the halogenation of 2-methylimidazo[1,2-A]pyridine. The process includes the following steps :
Starting Material: 2-Methylimidazo[1,2-A]pyridine.
Halogenation: The compound is reacted with bromine and fluorine sources under controlled conditions to introduce the bromine and fluorine atoms at the desired positions.
Reaction Conditions: The halogenation reactions are usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound involve large-scale halogenation processes with optimized reaction conditions to achieve high efficiency and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Radical Reactions: The presence of halogen atoms makes it suitable for radical reactions, which can be catalyzed by transition metals or metal-free oxidation strategies.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazo[1,2-A]pyridine: The parent compound without halogen substitutions.
3-Bromo-2-methylimidazo[1,2-A]pyridine: Lacks the fluorine atoms.
6,8-Difluoro-2-methylimidazo[1,2-A]pyridine: Lacks the bromine atom.
Uniqueness
3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This combination of halogens provides a distinct advantage in the synthesis of novel derivatives with specific properties and applications .
Propiedades
Fórmula molecular |
C8H5BrF2N2 |
|---|---|
Peso molecular |
247.04 g/mol |
Nombre IUPAC |
3-bromo-6,8-difluoro-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H5BrF2N2/c1-4-7(9)13-3-5(10)2-6(11)8(13)12-4/h2-3H,1H3 |
Clave InChI |
HETFSQBYNMMRTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=C(C=C(C2=N1)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)




![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B13045285.png)


![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl](/img/structure/B13045303.png)
![2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13045308.png)



![(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13045328.png)
